molecular formula C6H14ClNO B13935754 (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride

Cat. No.: B13935754
M. Wt: 151.63 g/mol
InChI Key: CJEZDLLOUKRCJG-NUBCRITNSA-N
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Description

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through asymmetric synthesis.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents such as sodium hydride or lithium diisopropylamide (LDA) to facilitate the ring closure.

    Hydroxylation: The introduction of the hydroxyl group at the 3-position is achieved through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: H2/Pd, sodium borohydride (NaBH4)

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halides, ethers

Scientific Research Applications

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the active sites of these targets, thereby modulating their activity. The chiral nature of the compound ensures selective binding to specific enantiomers of the target molecules, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyrrolidin-3-OL hydrochloride
  • 4,4-Dimethylpyrrolidin-2-OL hydrochloride
  • 4,4-Dimethylpyrrolidin-3-amine hydrochloride

Uniqueness

(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride stands out due to its specific chiral configuration, which imparts unique binding properties and reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in applications requiring high selectivity.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(3S)-4,4-dimethylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1

InChI Key

CJEZDLLOUKRCJG-NUBCRITNSA-N

Isomeric SMILES

CC1(CNC[C@H]1O)C.Cl

Canonical SMILES

CC1(CNCC1O)C.Cl

Origin of Product

United States

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